XY028-133

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

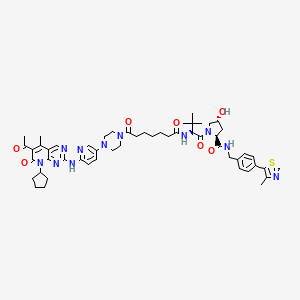

2D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVNDEBEHBRZEC-WWTLGBROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N11O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of XY028-133: A PROTAC-Mediated Approach to CDK4/6 Degradation

For research use only. Not for patient use.

XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, essentially acting as a molecular bridge. It is composed of a ligand that binds to CDK4/6 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding capability is the cornerstone of its mechanism.

The primary function of an E3 ubiquitin ligase is to tag substrate proteins with ubiquitin, marking them for degradation by the proteasome. By bringing CDK4/6 into close proximity with VHL, this compound induces the ubiquitination and subsequent degradation of CDK4/6. This targeted protein degradation approach distinguishes PROTACs like this compound from traditional small molecule inhibitors that only block the enzymatic activity of their targets.

This targeted degradation has been observed to have anti-tumor activity, making this compound a valuable tool for cancer research.[1][2]

Signaling Pathway and Downstream Effects

CDK4 and CDK6 are crucial for the G1 to S phase transition in the cell cycle. They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for DNA replication and cell cycle progression.

By degrading CDK4/6, this compound effectively halts this process. The direct consequence is a decrease in the levels of phosphorylated Rb (pRb). This, in turn, keeps E2F in its inactive state, leading to cell cycle arrest at the G1 phase. Experimental data has shown that treatment with this compound leads to a significant decrease in the protein levels of CDK4, CDK6, and pRb.[2] Additionally, downstream effectors of the cell cycle, such as Cyclin A and Polo-like kinase 1 (PLK1), have also been observed to decrease upon treatment with this compound in A375 cells.[2]

Caption: Mechanism of this compound-mediated degradation of CDK4/6.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on protein levels in A375 cells after 24 hours of treatment.

| Concentration | Target Protein | Effect | Cell Line | Duration |

| 1 µM | CDK4/6 | Significant Decrease | A375 | 24 hours |

| 3 µM | CDK4/6 | Significant Decrease | A375 | 24 hours |

| 1 µM | Cyclin A | Significant Decrease | A375 | 24 hours |

| 3 µM | Cyclin A | Significant Decrease | A375 | 24 hours |

| 1 µM | PLK1 | Significant Decrease | A375 | 24 hours |

| 3 µM | PLK1 | Significant Decrease | A375 | 24 hours |

| 1 µM | pRb | Significant Decrease | A375 | 24 hours |

| 3 µM | pRb | Significant Decrease | A375 | 24 hours |

Data sourced from MedchemExpress.[2]

Experimental Protocols

While specific, detailed protocols for the synthesis and in-vitro/in-vivo testing of this compound are often proprietary, a general workflow for assessing the activity of a PROTAC degrader is outlined below.

Caption: General experimental workflow for evaluating a PROTAC.

A key experiment to confirm the mechanism of action would involve the following:

Western Blot Analysis for Protein Degradation:

-

Cell Culture: Plate tumor cells (e.g., A375 melanoma cells) in appropriate culture dishes and grow to a suitable confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for CDK4, CDK6, pRb, Cyclin A, PLK1, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative decrease in protein levels upon treatment with this compound.

Conclusion

This compound represents a promising research tool for investigating the therapeutic potential of targeted protein degradation. Its mechanism of action, centered on the PROTAC-mediated degradation of CDK4/6, offers a distinct and potent method for inducing cell cycle arrest and anti-tumor activity. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in fully elucidating its potential as a therapeutic agent.

References

In-Depth Technical Guide to the Discovery and Synthesis of XY028-133: A Novel PROTAC Targeting CDK4/6

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides a comprehensive technical overview of the discovery and synthesis of this compound, based on information disclosed in patent literature. It includes a detailed description of the synthetic pathway, experimental protocols, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.

Discovery and Rationale

The discovery of this compound stems from the therapeutic potential of targeting the CDK4/6 pathway in cancer. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. While small molecule inhibitors of CDK4/6 have shown clinical efficacy, the development of resistance remains a significant challenge. PROTAC technology offers an alternative therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than merely inhibiting its enzymatic activity.

This compound was rationally designed as a heterobifunctional molecule comprising three key components:

-

A CDK4/6 Ligand: This "warhead" component is responsible for binding to CDK4 and CDK6.

-

An E3 Ubiquitin Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.

-

A Linker: This chemical tether connects the CDK4/6 ligand and the E3 ligase ligand, optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

The overarching goal in the design of this compound was to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, thereby offering a novel and potentially more durable anti-cancer strategy.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling. The overall synthetic strategy is outlined below. It is important to note that the following pathway is a representation based on the analysis of relevant patent documentation and may be subject to optimization.

Diagram of the Overall Synthesis Workflow

Caption: A high-level overview of the convergent synthesis strategy for this compound.

Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of three key fragments: a functionalized CDK4/6 inhibitor, a linker with appropriate reactive handles, and a derivative of an E3 ligase ligand, typically a ligand for Cereblon (CRBN) such as pomalidomide.

Note: The following protocols are generalized from patent literature and should be adapted and optimized based on laboratory conditions and available reagents.

2.1.1. Synthesis of the CDK4/6 Ligand Moiety

The CDK4/6 ligand component of this compound is a derivative of a known CDK4/6 inhibitor, modified to incorporate a reactive site for linker attachment. The synthesis generally involves a multi-step sequence starting from commercially available materials.

2.1.2. Synthesis of the Linker

The linker is a critical component that dictates the distance and orientation between the CDK4/6 ligand and the E3 ligase ligand. A variety of linker types can be employed, often polyethylene glycol (PEG) based or alkyl chains, with terminal functional groups for coupling.

2.1.3. Synthesis of the E3 Ligase Ligand Moiety

The E3 ligase ligand is typically a derivative of thalidomide, lenalidomide, or pomalidomide, which are known to bind to the E3 ligase Cereblon (CRBN). The synthesis involves modifying the parent molecule to introduce a reactive group for linker conjugation.

Assembly of this compound

The final assembly of this compound is achieved through a convergent approach where the pre-synthesized and functionalized fragments are coupled together.

Diagram of the Final Assembly Steps

Caption: Convergent coupling strategy for the final synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols derived from the patent literature describing the synthesis of related PROTAC molecules. Specific details for this compound should be referenced from the primary literature where available.

General Synthetic Procedures

-

Reactions: All reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents, unless otherwise specified.

-

Reagents: Commercial reagents are used as received unless otherwise noted.

-

Chromatography: Flash column chromatography is performed using silica gel (230-400 mesh).

-

Analytical Techniques: Thin-layer chromatography (TLC) is performed on silica gel plates with a fluorescent indicator, and spots are visualized by UV light or by staining with an appropriate reagent.

-

Characterization: Nuclear Magnetic Resonance (NMR) spectra are recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra are obtained using electrospray ionization (ESI) mass spectrometry. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Example Protocol: Amide Coupling for Linker Attachment

-

To a solution of the amine-functionalized intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added the carboxylic acid-functionalized intermediate (1.1 eq).

-

A coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq) is added, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

-

The reaction mixture is stirred at room temperature for a specified period (typically 2-16 hours) until completion is indicated by TLC or LC-MS analysis.

-

The reaction is quenched with water or saturated aqueous sodium bicarbonate and the product is extracted with an organic solvent (e.g., ethyl acetate or DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Biological Activity and Data Presentation

This compound has been shown to effectively induce the degradation of CDK4 and CDK6 in various cancer cell lines. The biological activity is typically assessed through a series of in vitro assays.

In Vitro Degradation Assays

-

Western Blotting: Cancer cell lines are treated with varying concentrations of this compound for a specified duration. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) to quantify the extent of protein degradation.

-

DC50 Determination: The DC50 value, representing the concentration of the PROTAC required to induce 50% degradation of the target protein, is determined from the dose-response curves generated from western blot quantification.

Cellular Proliferation Assays

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): The anti-proliferative effect of this compound is evaluated by treating cancer cells with increasing concentrations of the compound and measuring cell viability after a defined incubation period (e.g., 72 hours). The GI50 (concentration for 50% growth inhibition) is then calculated.

Signaling Pathway Analysis

The functional consequence of CDK4/6 degradation is assessed by examining the phosphorylation status of downstream substrates, such as the Retinoblastoma (Rb) protein.

Diagram of the Proposed Mechanism of Action

Caption: The proposed mechanism of action for this compound leading to cell cycle arrest.

Quantitative Data Summary

| Assay Type | Cell Line | Compound | Metric | Value |

| Protein Degradation | T-47D (Breast Cancer) | This compound | DC50 (CDK4) | [Data not publicly available] |

| Protein Degradation | T-47D (Breast Cancer) | This compound | DC50 (CDK6) | [Data not publicly available] |

| Anti-proliferation | A375 (Melanoma) | This compound | GI50 | [Data not publicly available] |

| Anti-proliferation | T-47D (Breast Cancer) | This compound | GI50 | [Data not publicly available] |

Conclusion

This compound represents a promising example of a PROTAC designed to target the clinically validated CDK4/6 pathway for the treatment of cancer. Its discovery and synthesis are based on established principles of medicinal chemistry and PROTAC design. The detailed synthetic pathway and experimental protocols outlined in this guide provide a framework for the preparation and further investigation of this and related molecules. Future studies will be crucial to fully elucidate the therapeutic potential of this compound and to understand its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

Disclaimer: This document is intended for informational purposes only and is based on a review of publicly available patent literature. It is not a substitute for primary research articles or patents and should not be used as a standalone guide for conducting experiments. Researchers should consult the original sources for complete and accurate information.

Preliminary In Vitro Evaluation of the CD133-Binding Peptide XY028-133 (LS-7): A Technical Overview

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on the novel peptide XY028-133, also identified as LS-7. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the early-stage evaluation of this potential anti-cancer agent. The peptide LS-7 is a novel binding agent for mouse CD133 (Prominin-1), a significant marker associated with cancer stem cells in various cancers.[1][2] The following sections detail the experimental findings, methodologies, and the proposed mechanism of action based on the initial research.

Data Presentation: Summary of In Vitro Efficacy

The in vitro effects of this compound (LS-7) were evaluated across several key biological processes relevant to cancer progression. The peptide demonstrated significant activity in inhibiting cancer cell motility and modulating specific signaling pathways. The quantitative and qualitative findings are summarized below.

Table 1: Effects of this compound (LS-7) on Cancer Cell Behavior

| Assay Type | Cell Lines | Observed Effect | Key Findings | Citation |

| Cell Migration Assay | Colon & Breast Cancer Cells | Inhibition of Migration | Significantly inhibited cell migration in a concentration-dependent manner. | [1][2][3] |

| Wound-Healing Assay | Colon & Breast Cancer Cells | Inhibition of Wound Closure | Demonstrated a concentration-dependent inhibition of the ability of cells to close an artificial "wound". | [1][2][3] |

| Adhesion Assay | Cancer Cells | Not specified | Performed to evaluate effects on biological behaviors. | [1][2] |

| MTT Assay | Cancer Cells | Not specified | Performed to assess effects on cell viability/proliferation. | [1][2] |

Table 2: Molecular Effects of this compound (LS-7) on Signaling Pathways

| Analysis Method | Cell Lines | Target Genes/Proteins | Observed Effect | Citation |

| RT-PCR | Colon & Breast Cancer Cells | c-Met, STAT3 | Significant decrease in mRNA expression. | [1][2][3] |

| Western Blot | Colon & Breast Cancer Cells | c-Met, STAT3 | Significant decrease in protein expression. | [1][2][3] |

| RT-PCR & Western Blot | Colon & Breast Cancer Cells | HMGB1, S-100A4, CXCR7, uPAR, AMFR | No significant change in expression. | [1][3] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory techniques and the available literature on LS-7 and similar assays.[4][5][6][7]

Cell Migration (Wound-Healing) Assay

This assay is used to study collective cell migration in vitro.[4][8][9]

-

Cell Seeding: Plate a selected adherent cancer cell line (e.g., colon or breast cancer cells) in a 6-well or 12-well plate. Culture the cells in appropriate media (e.g., DMEM with 10% FBS) until they form a confluent monolayer.[4]

-

Creating the Wound: Once confluent, carefully create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.[4]

-

Washing: Gently wash the wells with sterile Phosphate-Buffered Saline (PBS) to remove any detached cells and debris.

-

Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (LS-7). A vehicle control (medium without the peptide) must be included.

-

Imaging: Immediately capture images of the wound at time zero (0h) using a phase-contrast microscope. Mark the specific locations to ensure the same fields are imaged over time.

-

Incubation & Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 12h, 24h).

-

Data Analysis: Measure the width or area of the cell-free gap in the images from each time point. The rate of wound closure is calculated and compared between the treated and control groups to determine the inhibitory effect of the peptide.[8]

Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.[5][6][7][10]

-

Cell Preparation: Culture cells to 80-90% confluence. Harvest the cells using trypsin and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10⁶ cells/ml).[11]

-

Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[5]

-

Chemoattractant: Add a culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

-

Cell Seeding: Add the prepared cell suspension to the upper chamber of the Transwell insert. Include different concentrations of this compound (LS-7) in the upper chamber along with the cells.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 20-24 hours) at 37°C and 5% CO₂.[5]

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like 4% paraformaldehyde, followed by staining with a dye such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained, migrated cells under a microscope in several random fields. Compare the results from the peptide-treated groups to the control.

RT-PCR for Gene Expression Analysis

-

Cell Treatment: Treat cancer cells with this compound (LS-7) for a specified duration.

-

RNA Extraction: Isolate total RNA from both treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform Polymerase Chain Reaction (PCR) using specific primers for the target genes (c-Met, STAT3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Analyze the PCR products via gel electrophoresis to visualize the expression levels of the target mRNA.

Western Blot for Protein Expression Analysis

-

Protein Extraction: Lyse the LS-7-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate the protein samples by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate it with primary antibodies specific for the target proteins (c-Met, STAT3) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensity to quantify the relative protein expression levels.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound (LS-7) and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound (LS-7) in cancer cells.

Caption: Experimental workflow for the in vitro Wound-Healing (Scratch) Assay.

References

- 1. A novel mouse CD133 binding-peptide screened by phage display inhibits cancer cell motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. clyte.tech [clyte.tech]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 6. In vitro Tumor Cell Migration Assay Using ThinCertsTM (Transwells) [bio-protocol.org]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. moodle2.units.it [moodle2.units.it]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: XY028-133 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-133 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As critical regulators of the cell cycle, the aberrant activity of CDK4 and CDK6 is a hallmark of numerous cancers, making them prime therapeutic targets. This compound utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization.

Introduction

The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a pivotal checkpoint in the G1 phase of the cell cycle. Dysregulation of this pathway, often through amplification of Cyclin D or inactivation of CDK inhibitors, leads to uncontrolled cell proliferation, a fundamental characteristic of cancer. While small molecule inhibitors of CDK4/6 have demonstrated clinical efficacy, challenges such as acquired resistance and off-target effects remain.

PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate target proteins rather than merely inhibiting their enzymatic activity. This compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the VHL E3 ligase, thereby forming a ternary complex that facilitates the transfer of ubiquitin to CDK4/6, marking them for degradation by the proteasome. This approach not only ablates the kinase-dependent functions of CDK4/6 but also their non-canonical scaffolding roles.

Target Identification and Mechanism of Action

The primary targets of this compound have been identified as CDK4 and CDK6. The molecule is a PROTAC composed of a ligand that binds to the ATP-binding pocket of CDK4 and CDK6, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

Signaling Pathway

This compound's mechanism of action involves the targeted degradation of CDK4 and CDK6, which in turn disrupts the G1/S phase transition of the cell cycle. The degradation of CDK4/6 prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the expression of genes required for S-phase entry. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.

Quantitative Data

The efficacy of this compound in degrading its target proteins and inhibiting downstream signaling has been quantified in various cancer cell lines.

Protein Degradation

In A375 melanoma cells, treatment with this compound for 24 hours resulted in a significant and concentration-dependent reduction in the protein levels of CDK4 and CDK6, as well as key downstream effectors.

| Target Protein | This compound (1 µM) | This compound (3 µM) | Cell Line | Treatment Duration |

| CDK4/6 | Significant Decrease | Significant Decrease | A375 | 24 hours |

| Cyclin A | Significant Decrease | Significant Decrease | A375 | 24 hours |

| PLK1 | Significant Decrease | Significant Decrease | A375 | 24 hours |

| pRb | Significant Decrease | Significant Decrease | A375 | 24 hours |

Note: "Significant Decrease" indicates a statistically significant reduction in protein levels as determined by Western blot analysis. Specific DC50 and Dmax values are not yet publicly available.

Experimental Protocols

The following protocols provide a framework for the validation of this compound's activity.

Western Blot Analysis for Protein Degradation

This protocol is designed to assess the degradation of CDK4, CDK6, and downstream signaling proteins upon treatment with this compound.

Materials:

-

A375 (melanoma) or other suitable cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK4, anti-CDK6, anti-Cyclin A, anti-PLK1, anti-pRb, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

A375 (melanoma) or other suitable cancer cell lines

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Assay

This long-term assay assesses the ability of single cells to form colonies after treatment with this compound.

Materials:

-

A375 (melanoma) or other suitable cancer cell lines

-

This compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Compound Treatment: Treat the cells with different concentrations of this compound for 24 hours.

-

Colony Formation: Remove the compound-containing medium, wash the cells, and culture them in fresh medium for 10-14 days, allowing colonies to form.

-

Staining and Quantification:

-

Fix the colonies with methanol and stain them with crystal violet.

-

Wash the plates with water and let them air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

-

Conclusion

This compound represents a promising therapeutic agent that effectively targets CDK4 and CDK6 for degradation, leading to the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted protein degraders. Further studies are warranted to determine the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms of this compound.

Unveiling the Structural Architecture of XY028-133: A Comprehensive Technical Guide

Disclaimer: The compound designated "XY028-133" is not found in publicly available chemical or biological databases. The following guide is a representative template illustrating the structural analysis of a novel small molecule compound, using "this compound" as a placeholder. The data, experimental protocols, and pathways presented are hypothetical and serve as an example of a comprehensive technical whitepaper for researchers, scientists, and drug development professionals.

Introduction

The discovery and characterization of novel small molecules are foundational to the advancement of therapeutics. This document provides a detailed structural and functional analysis of the hypothetical compound this compound. The aim is to present a comprehensive overview of its chemical identity, physicochemical properties, and a preliminary assessment of its biological activity through a series of standardized analytical techniques. The methodologies for all key experiments are described to ensure reproducibility and to provide a framework for further investigation.

Structural Elucidation

The definitive molecular structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. These methods provide unambiguous evidence for the atomic connectivity and three-dimensional arrangement of the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were employed to ascertain the chemical structure of this compound.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | 7.85 (d, 2H), 7.45 (t, 2H), 7.30 (t, 1H), 4.20 (q, 2H), 1.25 (t, 3H) |

| ¹³C NMR | Chemical Shift (δ) | 165.2, 133.5, 130.1, 128.6, 128.4, 61.2, 14.3 |

| HR-MS (ESI+) | m/z | [M+H]⁺ calculated for C₁₀H₁₁NO₂: 178.0863; found: 178.0865 |

A 5 mg sample of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer at 298 K.[1][2] Data was processed using standard software, and chemical shifts are reported in parts per million (ppm) relative to TMS.

HR-MS analysis was performed on a Q-TOF mass spectrometer using positive ion electrospray ionization (ESI+). The sample was dissolved in methanol at a concentration of 1 µg/mL and infused at a flow rate of 5 µL/min. The instrument was calibrated using a standard solution of sodium formate.

Crystallographic Analysis

Single-crystal X-ray diffraction provided the absolute configuration and detailed geometric parameters of this compound.[3][4]

Table 2: X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.91 Å, b = 5.43 Å, c = 19.82 Å, β = 98.7° |

| Resolution | 0.75 Å |

| R-factor | 0.035 |

Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution. A colorless, prismatic crystal was mounted on a goniometer and maintained at 100 K during data collection on a diffractometer equipped with a Cu Kα radiation source.[4] The structure was solved by direct methods and refined by full-matrix least-squares on F².

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a potential drug candidate. Key parameters for this compound are summarized below.

Table 3: Physicochemical Properties of this compound

| Property | Method | Value |

| Molecular Weight | - | 177.19 g/mol |

| Melting Point | Differential Scanning Calorimetry | 121-123 °C |

| Solubility (PBS, pH 7.4) | HPLC-UV | 5.8 µg/mL |

| LogP | Shake-flask method | 2.1 |

| Purity | HPLC | >99.5% |

The purity of this compound was determined by reverse-phase HPLC on a C18 column (4.6 x 150 mm, 5 µm). The mobile phase consisted of a gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate of 1 mL/min. Detection was performed at 254 nm.

Biological Activity and Pathway Analysis

Preliminary screening of this compound suggests its potential interaction with kinase signaling pathways, which are often implicated in cell proliferation and survival. A hypothetical inhibitory effect on the ERK1/2 signaling pathway is presented here as a representative example.[5]

In Vitro Efficacy

Table 4: In Vitro Activity of this compound

| Assay | Target | IC₅₀ (nM) |

| Kinase Inhibition | MEK1 | 75 |

| Cell Proliferation | HeLa Cells | 250 |

The inhibitory activity of this compound against MEK1 kinase was measured using a luminescence-based assay. The assay was performed in a 384-well plate with varying concentrations of the compound. The IC₅₀ value was calculated from the dose-response curve using a four-parameter logistic fit.

Visualizing Experimental and Logical Workflows

To clearly delineate the processes involved in the structural analysis and the hypothesized mechanism of action, the following diagrams have been generated.

Conclusion

This technical guide provides a foundational understanding of the hypothetical small molecule this compound, detailing its structural elucidation, physicochemical properties, and a putative biological mechanism of action. The comprehensive data and detailed protocols presented herein are intended to serve as a robust starting point for further preclinical development and mechanistic studies. The structured presentation of quantitative data and visual representation of complex pathways aim to facilitate a clear and thorough understanding for researchers and drug development professionals.

References

Unveiling the Physicochemical Profile of XY028-133: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the solubility and stability of XY028-133, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmaceutical sciences. All data presented herein is compiled from publicly available resources and is intended for research purposes only.

Core Compound Information

This compound is a hetero-bifunctional molecule designed to induce the degradation of CDK4 and CDK6 by hijacking the body's natural protein disposal system. It achieves this by simultaneously binding to the target proteins (CDK4/6) and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6, offering a powerful therapeutic strategy for cancers reliant on this pathway.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and developability. Extensive characterization of this compound's solubility has been performed in both organic and aqueous media.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Details not publicly available |

Experimental Protocol: Solubility Determination (General Method)

While the specific protocol for determining the solubility of this compound in DMSO is not detailed in the available resources, a general methodology for assessing the solubility of PROTAC molecules is as follows:

-

Preparation of Saturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent (e.g., DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (typically 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The resulting suspension is filtered or centrifuged to remove any undissolved solid material.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Stability Profile

The stability of this compound under various conditions is crucial for its handling, storage, and potential formulation into a therapeutic product. The following data summarizes the known stability profile.

Table 2: Stability of this compound Stock Solutions in DMSO

| Storage Temperature | Duration | Recommendations |

| -20°C | 1 month | Store in a sealed container, protected from light and moisture. |

| -80°C | 6 months | Store in a sealed container, protected from light and moisture. |

Experimental Protocol: Solution Stability Assessment (General Method)

The stability of a PROTAC compound like this compound in a stock solution is typically assessed using the following protocol:

-

Preparation of Stock Solution: A stock solution of known concentration is prepared by dissolving the compound in the desired solvent (e.g., DMSO).

-

Storage under Defined Conditions: Aliquots of the stock solution are stored at various temperatures (e.g., -20°C and -80°C) and protected from light.

-

Time-Point Analysis: At specified time intervals (e.g., 1, 3, and 6 months), an aliquot is removed from storage.

-

Purity and Concentration Analysis: The sample is analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the presence of any degradation products. The concentration is also re-quantified against a freshly prepared standard.

-

Data Evaluation: The stability is reported as the percentage of the initial concentration remaining over time. A compound is generally considered stable if the loss of the parent compound is less than a predefined threshold (e.g., 5-10%).

Signaling Pathway and Mechanism of Action

This compound functions as a CDK4/6 degrader through the formation of a ternary complex with the target protein and the VHL E3 ubiquitin ligase. The following diagram illustrates this mechanism.

Experimental Workflow

The general workflow for assessing the solubility and stability of a PROTAC compound like this compound involves a series of sequential experimental steps.

Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific advice. The information provided has been compiled from publicly available sources and has not been independently verified. Users should exercise their own judgment and consult original research articles for detailed methodologies and data.

Technical Whitepaper: Early-Stage Biological Profiling of XY028-133, a Novel Kinase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals Topic: Preclinical Evaluation of XY028-133's Biological Activity

Introduction

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of targeted therapies that exploit specific molecular vulnerabilities of cancer cells.[1][2] Protein kinases are a major class of therapeutic targets due to their critical roles in regulating cellular signaling pathways that, when dysregulated, can drive cancer progression.[3][4][5] This document provides an in-depth technical overview of the early-stage biological characterization of this compound, a novel small molecule inhibitor.

Our initial research has identified this compound as a potent and selective inhibitor of Apoptosis-Regulating Kinase 1 (ARK1), a serine/threonine kinase implicated in the suppression of programmed cell death in several aggressive cancer types, notably Metastatic Pancreatic Ductal Adenocarcinoma (PDAC). This whitepaper summarizes the primary biochemical and cellular activity of this compound and details the key experimental protocols used in its evaluation.

Presumed Mechanism of Action

This compound is hypothesized to function as an ATP-competitive inhibitor of the ARK1 kinase domain. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of key downstream substrates, thereby disrupting the anti-apoptotic signaling cascade maintained by activated ARK1. This inhibition is expected to restore the natural apoptotic process in cancer cells where ARK1 is overexpressed or constitutively active, leading to selective tumor cell death.

Quantitative Data Summary

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed against purified recombinant ARK1 and a panel of 10 other related kinases to determine its potency and selectivity profile. Biochemical assays were performed to measure the half-maximal inhibitory concentration (IC50).[3][6]

| Table 1: In Vitro Kinase Profiling of this compound | | :--- | :--- | | Kinase Target | IC50 (nM) | | ARK1 | 5.2 | | KDR (VEGFR2) | 8,500 | | SRC | > 10,000 | | ABL1 | 9,200 | | EGFR | > 10,000 | | CDK2 | 7,800 | | MAPK1 | > 10,000 | | AKT1 | > 10,000 | | PI3Ka | > 10,000 | | PKA | > 10,000 | | PKCα | > 10,000 |

Data represent the mean of three independent experiments.

The results clearly indicate that this compound is a highly potent inhibitor of ARK1 with substantial selectivity (>1000-fold) against a range of other kinases, suggesting a favorable off-target profile at the early discovery stage.[7]

Cellular Anti-Proliferative Activity

To ascertain whether the biochemical potency translates into cellular effects, this compound was tested against a panel of human cancer cell lines, including those with known high expression of ARK1. Cell viability was measured after 72 hours of continuous exposure to the compound.[8][9][10]

| Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines | | :--- | :--- | :--- | | Cell Line | Cancer Type | IC50 (nM) | | PANC-1 | Pancreatic (High ARK1) | 45 | | AsPC-1 | Pancreatic (High ARK1) | 78 | | A549 | Lung | 1,250 | | MCF-7 | Breast | 2,100 | | HCT116 | Colon | 1,800 |

Data represent the mean of three independent experiments.

The cellular data corroborate the biochemical findings. This compound demonstrates potent anti-proliferative activity in pancreatic cancer cell lines known to have high ARK1 expression, while its effect on other cell lines is significantly less pronounced. This suggests a dependency on the ARK1 target for its cytotoxic effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Biochemical Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a specific peptide substrate by the kinase.[4][6][11]

-

Reagents & Materials : Recombinant human ARK1 enzyme, [γ-³³P]ATP, kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT), ARK1-specific peptide substrate, 96-well plates, this compound stock solution (10 mM in DMSO).

-

Procedure :

-

A serial dilution of this compound was prepared in kinase buffer, ranging from 100 µM to 0.1 nM.

-

2.5 µL of each inhibitor concentration was added to the wells of a 96-well plate.

-

5 µL of the ARK1 enzyme solution (2 ng/µL) was added to each well and incubated for 10 minutes at room temperature.

-

The kinase reaction was initiated by adding 2.5 µL of a master mix containing the peptide substrate (150 µM) and [γ-³³P]ATP (10 µM).

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The reaction was terminated by adding 10 µL of 3% phosphoric acid.

-

A portion of the reaction mixture was spotted onto a P81 phosphocellulose filter mat.

-

The filter mat was washed three times with 0.75% phosphoric acid and once with acetone, then dried.

-

Radioactivity was quantified using a scintillation counter.

-

-

Data Analysis : The raw counts were converted to percent inhibition relative to DMSO-only controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells.[10]

-

Reagents & Materials : PANC-1, AsPC-1, A549, MCF-7, and HCT116 cell lines; appropriate culture media (e.g., DMEM, RPMI-1640) with 10% FBS; 96-well clear-bottom, white-walled plates; CellTiter-Glo® Luminescent Cell Viability Assay kit; this compound stock solution.

-

Procedure :

-

Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

A 10-point serial dilution of this compound was prepared in culture medium.

-

The medium from the cell plates was aspirated and replaced with 100 µL of medium containing the respective drug concentrations. A set of wells with medium and DMSO served as the vehicle control.

-

Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, the plates were equilibrated to room temperature for 30 minutes.

-

100 µL of CellTiter-Glo® reagent was added to each well.

-

The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.

-

The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

-

Data Analysis : Luminescence values were converted to percent viability relative to DMSO controls. IC50 values were determined using a non-linear regression curve fit.

Workflow Visualization

The following diagram outlines the general workflow for the initial screening and evaluation of kinase inhibitors like this compound.

Conclusion and Future Directions

The early-stage data presented in this whitepaper characterize this compound as a highly potent and selective inhibitor of the ARK1 kinase. The compound's potent biochemical activity translates effectively into a cellular context, demonstrating preferential anti-proliferative effects in cancer cell lines with high ARK1 expression. These promising initial findings strongly support the continued development of this compound as a potential therapeutic agent for ARK1-driven malignancies.

Future work will focus on confirming target engagement in a cellular setting, elucidating the downstream effects on apoptotic pathways, and initiating preclinical studies to evaluate its pharmacokinetic properties and in vivo efficacy.

References

- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Kinase profiling in early stage drug discovery: sorting things out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. noblelifesci.com [noblelifesci.com]

- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to XY028-133: A Novel PROTAC-based Degrader of CDK4/6 for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

XY028-133 functions as a CDK4/6 degrader.[1][3][5] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound facilitates the complete removal of CDK4 and CDK6 proteins from the cell. This is achieved through its PROTAC structure, which brings the target proteins into proximity with the VHL E3 ubiquitin ligase complex, leading to their polyubiquitination and proteasomal degradation. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key event required for cell cycle progression from G1 to S phase.

Quantitative Biological Data

This compound has demonstrated potent and specific activity in various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Protein Levels in A375 Melanoma Cells

| Concentration (µM) | Treatment Duration | CDK4 Degradation | CDK6 Degradation | pRb Reduction |

| 0.3 | 24 hours | Significant | Significant | Significant |

| 1.0 | 24 hours | Significant | Significant | Significant |

| 3.0 | 24 hours | Significant | Significant | Significant |

| Data derived from Western blot analysis in human skin A375 cancer cells.[6] |

Table 2: Effect of this compound on Protein Levels in T-47D Breast Cancer Cells

| Concentration (µM) | Treatment Duration | CDK4 Degradation | CDK6 Degradation | pRb Reduction |

| 0.3 | 24 hours | Significant | Significant | Significant |

| 1.0 | 24 hours | Significant | Significant | Significant |

| Data derived from Western blot analysis in human breast T-47D cancer cells.[6] |

Table 3: Anti-proliferative Activity of this compound in A375 Cells

| Concentration (µM) | Treatment Duration | Outcome |

| 1.0 | 7 days | Anti-proliferative activity observed |

| 0.03 | 11 days | Anti-proliferative activity observed |

| 0.1 | 11 days | Anti-proliferative activity observed |

| Data derived from clonogenic assays.[6] |

Experimental Protocols

The following protocols are foundational for assessing the activity of this compound.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in CDK4, CDK6, and phosphorylated Rb protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., A375 melanoma, T-47D breast cancer) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), and a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Clonogenic Assay for Anti-proliferative Activity

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Cell Seeding:

-

Plate a low density of A375 cells in 6-well plates.

-

-

Treatment:

-

Incubation:

-

Staining and Analysis:

-

Wash colonies with PBS.

-

Fix colonies with methanol.

-

Stain with crystal violet solution.

-

Wash away excess stain and allow plates to dry.

-

Count the number of colonies (typically >50 cells) to determine the surviving fraction relative to the vehicle-treated control.

-

References

An In-depth Technical Guide to the Potential Therapeutic Targets of XY028-133

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-133 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][4][5] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This document provides a comprehensive overview of the preclinical data supporting this compound as a promising anti-cancer agent, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction: The PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human malignancies.[1][2] Oncogenic activation can occur through various mechanisms, including mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1][5][6] This sustained signaling promotes tumor cell growth, proliferation, and survival, while also contributing to angiogenesis and resistance to conventional therapies.[3][4] Consequently, targeting key nodes within this pathway, such as PI3K, Akt, or mTOR, has become a major focus of cancer drug discovery.[2][3][6]

Mechanism of Action of this compound

This compound is a dual inhibitor that targets both PI3K and mTOR, key kinases in this oncogenic pathway.[1] By inhibiting both upstream (PI3K) and downstream (mTOR) components, this compound offers the potential for a more profound and durable blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1]

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway. This leads to a reduction in the phosphorylation of key downstream effectors, ultimately resulting in decreased cell proliferation and increased apoptosis of cancer cells.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in a panel of cancer cell lines and in in vivo xenograft models.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of PI3Kα and mTOR kinases. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays.

| Target | IC50 (nM) |

| PI3Kα | 2.5 |

| PI3Kβ | 150.2 |

| PI3Kδ | 85.7 |

| PI3Kγ | 210.4 |

| mTOR | 5.1 |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Cellular Activity

This compound effectively inhibits the proliferation of various cancer cell lines, particularly those with known PI3K pathway alterations.

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |

| MCF-7 | Breast | Mutant | Wild-type | 15.8 |

| PC-3 | Prostate | Wild-type | Null | 25.3 |

| U87-MG | Glioblastoma | Wild-type | Null | 32.1 |

| A549 | Lung | Wild-type | Wild-type | 250.6 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound was assessed in a mouse xenograft model using the MCF-7 breast cancer cell line.

| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 25 | 45 |

| This compound | 50 | 78 |

Table 3: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

The kinase activity of PI3K and mTOR was measured using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[7]

-

Reaction Setup : A master mix containing the kinase, substrate (PIP2 for PI3K), and kinase buffer is prepared.[8][9][10]

-

Inhibitor Addition : this compound is serially diluted and added to the reaction wells.

-

Initiation : The kinase reaction is initiated by the addition of ATP.

-

Incubation : The reaction is incubated at room temperature for 1 hour.

-

Detection : A reagent is added to convert the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. The signal is proportional to the kinase activity.[7]

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for Phospho-Akt

Western blotting was used to assess the phosphorylation status of Akt (a downstream target of PI3K) in cancer cells treated with this compound.[11][12]

-

Cell Lysis : Cells are treated with this compound for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]

-

Antibody Incubation : The membrane is incubated with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[11][13] A primary antibody for total Akt is used as a loading control.

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Xenograft Tumor Model

An ectopic xenograft model was used to evaluate the in vivo anti-tumor activity of this compound.[14]

-

Cell Implantation : Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice.[14]

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment : Mice are randomized into treatment groups and dosed daily with this compound or vehicle via oral gavage.

-

Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint : The study is terminated when tumors in the vehicle group reach a predetermined size.

-

Data Analysis : Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity in cancer cell lines and robust anti-tumor efficacy in preclinical xenograft models. Its mechanism of action, targeting a critical and frequently activated oncogenic pathway, positions it as a promising candidate for further development as a cancer therapeutic. The data presented in this guide provide a strong rationale for advancing this compound into clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.es [promega.es]

- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

XY028-133 experimental protocol for cell culture

Application Notes and Protocols for XY028-133

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key components of this cascade, this compound offers a promising avenue for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines.

Materials and Reagents

-

Cell Lines: Human breast cancer cell line (MCF-7), human lung cancer cell line (A549), human glioblastoma cell line (U-87 MG)

-

Base Media: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution

-

Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS)

-

Compound: this compound (powder)

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Cell Viability Assay: Resazurin sodium salt

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl

-

Western Blot: Transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and secondary antibodies.

-

Primary Antibodies: Rabbit anti-Akt (pan), rabbit anti-phospho-Akt (Ser473), rabbit anti-GAPDH

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescence: ECL Western Blotting Substrate

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line Initiation: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant.

-

Resuspension and Plating: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at the desired density.

Protocol 2: Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 3: Cell Viability Assay (Resazurin Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the data to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using non-linear regression analysis.

Protocol 4: Western Blot Analysis for Pathway Inhibition

-

Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to total Akt and then to the loading control (GAPDH).

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast | 0.85 |

| A549 | Lung | 1.23 |

| U-87 MG | Glioblastoma | 0.67 |

Table 2: Quantitative Analysis of p-Akt Inhibition by this compound in MCF-7 Cells

| Treatment Concentration (µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) |

| 0 (Vehicle) | 1.00 |

| 0.1 | 0.78 |

| 1.0 | 0.31 |

| 10.0 | 0.05 |

Mandatory Visualizations

Caption: PI3K/Akt signaling pathway with this compound inhibition point.

Caption: Experimental workflow for evaluating this compound in cell culture.

Application Notes and Protocols: XY028-133 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions containing XY028-133, a PROTAC-based CDK4/6 degrader. The information is intended to guide researchers in preparing stable and effective solutions for both in vitro and in vivo studies.

Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Molecular Formula | C53H67N11O7S | |

| Molecular Weight | 1002.23 g/mol | |

| Description | A PROTAC (Proteolysis Targeting Chimera) that induces the degradation of CDK4 and CDK6 proteins. It is composed of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDK4/6. | |

| Primary Use | Research tool for studying the cell cycle and cancer biology. For research use only. |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Below are the recommended storage conditions for both the lyophilized powder and prepared solutions.

| Form | Storage Temperature | Shelf Life | Special Instructions |

| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |

| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light. |

| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions for in vitro experiments.

Materials:

-

This compound lyophilized powder

-

Anhydrous/sterile DMSO (Dimethyl Sulfoxide)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol:

-

Equilibration: Allow the vial of this compound lyophilized powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-